![molecular formula C8H11N3O3 B3274438 N-Ethyl-2-methoxy-5-nitropyridin-4-amine CAS No. 607373-90-0](/img/structure/B3274438.png)
N-Ethyl-2-methoxy-5-nitropyridin-4-amine
Overview
Description
N-Ethyl-2-methoxy-5-nitropyridin-4-amine (ENMP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENMP is a nitroaromatic compound that is widely used in organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
Regioselectivity in Photoreactions
N-Ethyl-2-methoxy-5-nitropyridin-4-amine's involvement in regioselective photoreactions has been explored. Studies like those by Cantos, Marquet, and Moreno-Mañas (1989) demonstrate the regioselective methoxy and nitro group photosubstitutions in similar compounds. These findings highlight the compound's potential in photochemical applications where specific regioselectivity is critical (Cantos, Marquet, & Moreno-Mañas, 1989).
Fluorescent Probes for Metal Ion Detection
Recent advancements have shown that derivatives of N-Ethyl-2-methoxy-5-nitropyridin-4-amine, like those researched by Singh, Thakur, Raj, and Pandey (2020), can act as fluorescent probes for detecting metal ions such as Fe3+ and Hg2+. This application is significant in environmental monitoring and biological systems (Singh, Thakur, Raj, & Pandey, 2020).
Nitro Group Transfer Potentiality
The compound’s derivatives exhibit notable nitro group transfer potentiality, as shown in the work of Park et al. (2003). This characteristic makes it a valuable reagent in organic synthesis, particularly in the nitration of secondary amines (Park et al., 2003).
Exploring Electronic Effects in NMR Studies
N-Ethyl-2-methoxy-5-nitropyridin-4-amine's analogs have been the subject of nuclear magnetic resonance (NMR) studies to understand electronic effects. Nudelman and Cerdeira (1986) explored the 1H and 13C NMR spectra of substituted nitropyridines, providing insights into electronic aza and nitro group effects, which are crucial for interpreting chemical behavior in various pyridine derivatives (Nudelman & Cerdeira, 1986).
Opto-Electronic Properties for OLED Applications
The compound and its derivatives have also been examined for their opto-electronic properties, particularly in the context of organic light-emitting diode (OLED) applications. Research by Uzun et al. (2021) on organic semiconductors, including derivatives of N-Ethyl-2-methoxy-5-nitropyridin-4-amine, highlights their potential in improving OLED performance due to favorable absorption, emission parameters, and charge transport properties (Uzun, Sayın, Tamer, & Çevik, 2021).
properties
IUPAC Name |
N-ethyl-2-methoxy-5-nitropyridin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-3-9-6-4-8(14-2)10-5-7(6)11(12)13/h4-5H,3H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBJPJSFFHDPGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC=C1[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666874 | |
Record name | N-Ethyl-2-methoxy-5-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70666874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-2-methoxy-5-nitropyridin-4-amine | |
CAS RN |
607373-90-0 | |
Record name | N-Ethyl-2-methoxy-5-nitro-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607373-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-2-methoxy-5-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70666874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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